molecular formula C17H19N3O3S B2512416 Omeprazole-d3 CAS No. 922731-01-9

Omeprazole-d3

Cat. No.: B2512416
CAS No.: 922731-01-9
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
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Mechanism of Action

Target of Action

Omeprazole-d3, also known as Omeprazole D3, primarily targets the H+/K+ ATPase enzyme system , also known as the gastric proton pump , located in the gastric parietal cells . This enzyme system is responsible for the final step in gastric acid secretion .

Mode of Action

This compound interacts with its target, the H+/K+ ATPase enzyme system, by selectively and irreversibly inhibiting it . This inhibition blocks gastric acid secretion in response to various stimuli, leading to a decrease in gastric acidity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the neurocrine pathway involving the vagal release of acetylcholine, the paracrine pathway mediated by the release of histamine from mast cells and enterochromaffin-like (ECL) cells in the stomach, and the endocrine pathway mediated by the release of gastrin . These pathways are all involved in stimulating acid secretion in the stomach.

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and initially widely distributed . It is highly protein-bound and extensively metabolized . Its elimination half-life is about 1 hour, but its pharmacological effect lasts much longer as it is preferentially concentrated in parietal cells where it forms a covalent linkage with the H+/K+ ATPase, which it irreversibly inhibits . This compound is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Result of Action

The action of this compound results in the suppression of gastric acid production . This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound must be protected from intragastric acid when given orally, and is therefore administered as encapsulated enteric-coated granules . Furthermore, this compound binds to hepatic cytochrome P450 and inhibits oxidative metabolism of some drugs .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
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